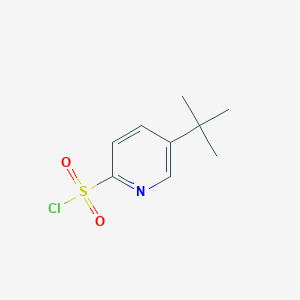

![molecular formula C17H17N3 B6318341 Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-17-8](/img/structure/B6318341.png)

Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

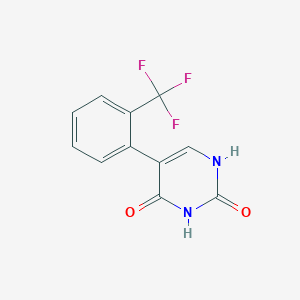

Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% (or B-PBA 95%) is a novel compound that has been studied in recent years for its potential applications in scientific research. B-PBA 95% is a derivative of the pyrazole ring, a five-membered heterocyclic ring with two nitrogen atoms that is found in many naturally occurring compounds and pharmaceuticals. B-PBA 95% has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various microbial infections .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of similar compounds .

Advantages and Limitations for Lab Experiments

The use of B-PBA 95% in laboratory experiments has several advantages. B-PBA 95% is a potent inhibitor of cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS), which makes it an ideal tool for studying the effects of various drugs on cells. In addition, B-PBA 95% is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. However, there are some limitations to the use of B-PBA 95% in laboratory experiments. B-PBA 95% is a relatively new compound and its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. In addition, B-PBA 95% is not readily available commercially, which can make it difficult to obtain the necessary quantities for laboratory experiments.

Future Directions

The potential future directions for the use of B-PBA 95% are numerous. B-PBA 95% could be used to study the effects of various drugs on cells, to investigate the role of nitric oxide in the regulation of cell signaling pathways, and to develop new anti-inflammatory and anti-cancer drugs. In addition, B-PBA 95% could be used to study the effects of oxidative stress and to develop new antioxidant compounds. Finally, B-PBA 95% could be used to study the effects of various environmental pollutants on cells, and to develop new compounds that could be used to protect cells from the damaging effects of these pollutants.

Synthesis Methods

B-PBA 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. In the Grignard reaction, a Grignard reagent is reacted with an alkyl halide to form an intermediate product, which is then reacted with a nucleophile to form the desired product. In the case of B-PBA 95%, the Grignard reagent is reacted with benzyl bromide to form an intermediate product, which is then reacted with 3-aminopyridine to form the final product. Other methods of synthesis include the use of a three-component condensation reaction, in which an aldehyde, an amine, and an acid are reacted to form the desired product.

Scientific Research Applications

B-PBA 95% has been used in scientific research for its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%) and the enzyme responsible for the production of nitric oxide synthase (NOS). In addition, B-PBA 95% has been found to have anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study the effects of various drugs on cells. B-PBA 95% has also been used to study the effects of oxidative stress and to investigate the role of nitric oxide in the regulation of cell signaling pathways.

properties

IUPAC Name |

1-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-2-5-14(6-3-1)12-18-13-15-7-4-8-16(11-15)17-9-10-19-20-17/h1-11,18H,12-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHQXPBXGREIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

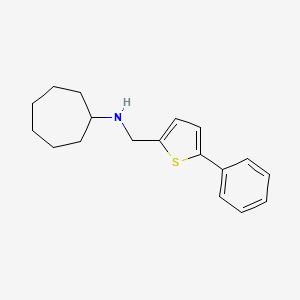

![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)

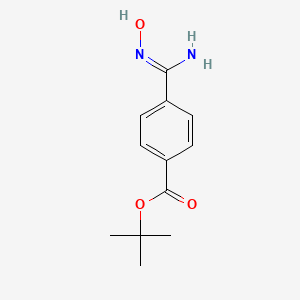

![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)